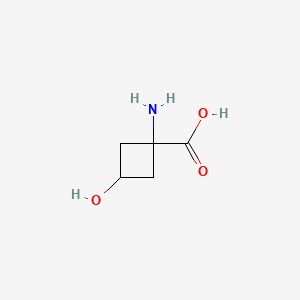

1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQBVNDAVKXWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, a valuable constrained amino acid analog with significant potential in drug discovery and development. The guide delves into the rationale behind a proposed multi-step synthesis, starting from the commercially available 3-oxocyclobutanecarboxylic acid. Detailed experimental protocols, mechanistic insights, and considerations for stereochemical control are presented to equip researchers, medicinal chemists, and drug development professionals with the necessary knowledge to synthesize this important molecule. The described methodologies are supported by authoritative references, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Constrained Amino Acids in Medicinal Chemistry

Cyclic amino acids are crucial building blocks in modern drug design. Their rigid structures allow for the exploration of well-defined conformational spaces, leading to peptides and small molecules with enhanced potency, selectivity, and metabolic stability. Among these, cyclobutane-containing amino acids are of particular interest due to their unique three-dimensional arrangement. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, with its vicinal amino and carboxyl groups on one carbon and a hydroxyl group on the opposite side of the cyclobutane ring, presents a scaffold with rich potential for creating novel therapeutics. The hydroxyl group offers a handle for further functionalization, while the constrained cyclobutane ring can impart favorable pharmacokinetic properties.

This guide will focus on a practical and adaptable synthetic route to 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, emphasizing the chemical principles and experimental considerations necessary for a successful synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid points to 3-oxocyclobutanecarboxylic acid as a key starting material. This commercially available compound provides the core cyclobutane structure with the required carbonyl functionality at the C3 position and a carboxylic acid at the C1 position.

The overall synthetic strategy involves three key transformations:

-

Introduction of the Amino Group: The amino group at the C1 position can be introduced via a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative, or through a Strecker-like synthesis.

-

Reduction of the Ketone: The ketone at the C3 position needs to be reduced to a hydroxyl group. The stereoselectivity of this reduction is a critical aspect, as it will determine the cis or trans configuration of the final product.

-

Protection/Deprotection Strategy: The carboxylic acid and the ketone functionalities may require protection during the synthesis to avoid unwanted side reactions.

The following diagram illustrates the proposed synthetic pathway:

Caption: A proposed synthetic pathway for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.

Detailed Synthetic Protocols

This section provides a step-by-step guide for the synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, starting from 3-oxocyclobutanecarboxylic acid.

Synthesis of the Starting Material: 3-Oxocyclobutanecarboxylic Acid

While commercially available, understanding the synthesis of the starting material provides valuable context. A common method involves a three-step process from acetone, bromine, and malononitrile.[1] The final step is the hydrolysis of 3,3-dicyanocyclobutanone.[1]

Protocol for the Hydrolysis of 3,3-Dicyanocyclobutanone:

-

Suspend 3,3-dicyanocyclobutanone (1.0 eq) in 6 M aqueous hydrochloric acid.[1]

-

Reflux the mixture for 24 hours.[1]

-

After cooling, evaporate the mixture to dryness.[1]

-

The crude product can be purified by recrystallization from a suitable solvent like a mixture of dichloromethane and n-heptane to yield 3-oxocyclobutanecarboxylic acid.[2]

Step 1: Protection of the Ketone

To prevent the ketone from interfering with the subsequent amination step, it is prudent to protect it as a ketal.

Protocol for Ketal Protection:

-

Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as toluene.

-

Add ethylene glycol (1.2 eq) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

-

Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected ketal.

Step 2: Introduction of the Amino Group via Curtius Rearrangement

The Curtius rearrangement is a reliable method for converting a carboxylic acid into an amine with the loss of one carbon atom.

Protocol for the Curtius Rearrangement:

-

Activation of the Carboxylic Acid:

-

Dissolve the protected ketal carboxylic acid (1.0 eq) in an anhydrous solvent like THF.

-

Cool the solution to 0 °C and add triethylamine (1.1 eq).

-

Slowly add ethyl chloroformate (1.1 eq) and stir the mixture at 0 °C for 1-2 hours.

-

-

Formation of the Acyl Azide:

-

In a separate flask, dissolve sodium azide (1.5 eq) in water and add it to the reaction mixture.

-

Stir vigorously at 0 °C for another 1-2 hours.

-

-

Rearrangement to the Isocyanate:

-

Carefully extract the aqueous layer with toluene.

-

Heat the toluene solution to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas. Caution: Acyl azides can be explosive. Perform this step in a well-ventilated fume hood with appropriate safety precautions.

-

-

Hydrolysis to the Amine:

-

Cool the toluene solution containing the isocyanate.

-

Add 6 M hydrochloric acid and reflux the mixture to hydrolyze the isocyanate to the amine and remove the protecting group from the amine.

-

Step 3: Reduction of the Ketone and Final Deprotection

The final step involves the reduction of the ketone to a hydroxyl group. The choice of reducing agent will influence the stereochemical outcome.

Protocol for Reduction and Deprotection:

-

Deprotection of the Ketal:

-

The acidic workup in the previous step may also cleave the ketal protecting group. If not, the crude amino acid can be treated with aqueous acid (e.g., 1 M HCl) to deprotect the ketone.

-

-

Reduction of the Ketone:

-

For a mixture of diastereomers: Dissolve the crude 1-amino-3-oxocyclobutane-1-carboxylic acid in water or a mixture of water and a co-solvent like ethanol. Cool the solution to 0 °C and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

-

For stereoselective reduction: For a stereoselective reduction, enzymatic catalysis using a ketoreductase (KRED) can be employed.[3] This would require screening a library of KREDs to find an enzyme that provides high diastereoselectivity for the desired cis or trans isomer.

-

-

Purification:

-

After the reduction is complete, carefully acidify the reaction mixture with an ion-exchange resin or by adding acid to quench the excess reducing agent.

-

The final product, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, can be purified by ion-exchange chromatography.

-

The following diagram illustrates the experimental workflow:

Sources

- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid (AHCCA)

This guide provides a comprehensive technical overview of the stereochemistry of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA), a constrained non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. We will delve into the fundamental stereochemical principles governing this molecule, explore synthetic strategies for obtaining stereochemically pure isomers, discuss methods for their characterization, and examine the profound impact of stereochemistry on their biological activity.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the realm of medicinal chemistry, the conformational restriction of bioactive molecules is a powerful strategy for enhancing potency, selectivity, and metabolic stability. Cyclobutane rings, with their inherent ring strain and puckered conformations, serve as valuable scaffolds for achieving this conformational rigidity.[1] 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA) is a prime example of such a scaffold, incorporating both amino acid and cyclobutane functionalities. Its unique three-dimensional structure makes it a compelling building block for the design of novel therapeutics, including peptidomimetics and small molecule inhibitors.[2][3] Understanding the intricate stereochemical landscape of AHCCA is paramount for unlocking its full potential in drug development.

The Stereochemical Landscape of AHCCA: Cis/Trans Isomerism and Enantiomers

The structure of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid features two stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to a total of four possible stereoisomers, which can be categorized into two pairs of enantiomers: one cis and one trans.

-

Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid and (1S,3R)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid.

-

Trans Isomers: The amino and hydroxyl groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid and (1S,3S)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid.

The relative orientation of these substituents profoundly influences the overall shape and physicochemical properties of the molecule, which in turn dictates its biological activity.[4][5][6]

Conformational Analysis: The Puckered Nature of the Cyclobutane Ring

Unlike planar cyclohexane rings, the cyclobutane ring is not flat. It adopts a puckered or bent conformation to alleviate some of the angle strain. This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered states. The substituents on the ring influence the preferred conformation.

Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the preferred conformations of these isomers.[8][9]

Stereoselective Synthesis Strategies

A plausible synthetic approach could start from a suitable cyclobutene precursor, followed by stereoselective dihydroxylation or epoxidation and subsequent ring-opening to introduce the hydroxyl group with the desired stereochemistry. The amino acid functionality can be introduced via methods such as the Strecker synthesis or by the functionalization of a cyclobutanone.[13][14]

Table 1: Potential Synthetic Approaches for AHCCA Stereoisomers

| Stereoisomer | Potential Synthetic Strategy | Key Considerations |

| cis-AHCCA | Stereoselective reduction of a 3-oxocyclobutane-1-carboxylic acid derivative followed by introduction of the amino group.[2] | The choice of reducing agent will determine the stereochemical outcome of the hydroxyl group. |

| trans-AHCCA | Nucleophilic substitution on a suitably activated cis-3-hydroxycyclobutane derivative to invert the stereocenter. | Ensuring complete inversion of configuration is crucial. |

| Enantiopure Isomers | Chiral resolution of racemic mixtures using chiral chromatography or enzymatic methods. Asymmetric synthesis using chiral catalysts or auxiliaries.[15] | The choice of chiral stationary phase or enzyme is critical for efficient separation. |

Spectroscopic and Crystallographic Characterization

Unequivocal determination of the stereochemistry of AHCCA isomers relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for distinguishing between cis and trans isomers. The coupling constants (J values) between protons on the cyclobutane ring are particularly informative. In general, the coupling constants between cis protons are different from those between trans protons, allowing for the assignment of relative stereochemistry.[16] The chemical shifts of the ring protons and carbons are also sensitive to the stereochemical environment.[17][18][19]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the absolute and relative stereochemistry of a molecule.[20] By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. While a crystal structure for AHCCA itself is not publicly available, X-ray data for closely related functionalized cyclobutane amino acids have been reported, providing a basis for comparison.[9][21]

Chiral Separation of AHCCA Enantiomers

The separation of the enantiomers of cis- and trans-AHCCA is crucial for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the enantiomers of a racemic mixture of cis- or trans-AHCCA.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based, cyclodextrin-based, or ligand-exchange columns).

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, water).

-

Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine).

-

Racemic standard of the target AHCCA isomer.

Methodology:

-

Column Selection: The choice of CSP is critical and often empirical. For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) or ligand-exchange columns are often successful.

-

Mobile Phase Optimization:

-

Start with a common mobile phase system for the selected column, for example, a mixture of hexane and a polar alcohol like isopropanol or ethanol for normal-phase chromatography.

-

Systematically vary the ratio of the solvents to optimize the retention times and resolution of the enantiomers.

-

Small amounts of acidic or basic additives can significantly improve peak shape and resolution.

-

-

Analysis:

-

Dissolve the racemic AHCCA standard in a suitable solvent and inject it into the HPLC system.

-

Monitor the elution profile at an appropriate UV wavelength.

-

The two enantiomers should elute as separate peaks.

-

-

Validation:

-

Confirm the identity of the peaks by injecting standards of the pure enantiomers, if available.

-

Validate the method for linearity, precision, and accuracy according to standard guidelines.

-

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of functional groups is a critical determinant of a molecule's ability to interact with biological targets such as enzymes and receptors. Therefore, the different stereoisomers of AHCCA are expected to exhibit distinct biological activities.

While specific biological data for all AHCCA isomers is limited, studies on analogous constrained amino acids have consistently demonstrated the profound influence of stereochemistry.[11][22] For instance, the cis and trans isomers of other cyclobutane-based compounds have shown significant differences in their ability to inhibit enzymes or bind to receptors.[2][4] It is highly probable that only one or a subset of the AHCCA stereoisomers will possess the desired biological activity, highlighting the importance of stereoselective synthesis and chiral separation in the drug discovery process.

Conclusion and Future Directions

The stereochemistry of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a multifaceted and critical aspect that underpins its potential as a valuable building block in drug discovery. This guide has provided a foundational understanding of its stereoisomers, conformational preferences, and the analytical techniques required for their characterization. While direct and comprehensive experimental data for all aspects of AHCCA's stereochemistry is still emerging, the principles and methodologies outlined herein, drawn from analogous systems, provide a robust framework for researchers in this field.

Future research should focus on the development of efficient and scalable stereoselective syntheses of all four AHCCA isomers. Detailed spectroscopic and crystallographic studies are needed to provide a complete picture of their conformational landscapes. Furthermore, a systematic evaluation of the biological activities of the individual stereoisomers will be essential for unlocking the full therapeutic potential of this intriguing constrained amino acid.

References

-

Goodman, M. M., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 55(17), 7599–7611. [Link]

-

Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. [Link]

-

Miller, A. D., et al. (2014). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Journal of Medicinal Chemistry, 57(15), 6355-6368. [Link]

-

PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Artacho, R., et al. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(27), 6977-6984. [Link]

-

Wuitschik, G., et al. (2010). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 49(27), 4516-4528. [Link]

-

Baran, P. S., & Maimone, T. J. (2012). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. The Journal of Organic Chemistry, 77(17), 7045-7054. [Link]

-

Renata, H., & Baran, P. S. (2015). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Beilstein Journal of Organic Chemistry, 11, 1451-1469. [Link]

-

Patel, H. H., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3794-3797. [Link]

-

Cativiela, C., et al. (2018). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 23(10), 2636. [Link]

-

Alemán, C., et al. (2011). Single-crystal X-ray diffraction structure of compound 17b. ResearchGate. [Link]

-

Pinazo, A., et al. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Universitat Autònoma de Barcelona Research Portal. [Link]

-

Pinazo, A., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. [Link]

-

Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

-

Pinazo, A., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(35), 9579-9589. [Link]

-

Melchiorre, P., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Angewandte Chemie International Edition, 61(35), e202206941. [Link]

-

D'Erasmo, M. P., et al. (2017). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 22(11), 1854. [Link]

-

Glorius, F., et al. (2018). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. [Link]

-

PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Forró, E., & Fülöp, F. (2011). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 7, 1208-1213. [Link]

-

PDSP. (n.d.). trans-3-aminocyclopentane-1-carboxylic acid,(+/-). [Link]

-

PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280-8286. [Link]

-

Cossy, J., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(5), 5597-5607. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2017). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Theory and Computation, 13(11), 5653-5665. [Link]

-

PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Aitken, D. J., et al. (2018). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 23(10), 2445. [Link]

-

University of California, Irvine. (n.d.). Conformational Analysis. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 6. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 3-AMino-cyclobutanecarboxylic acid hydrochloride(1201190-01-3) 1H NMR [m.chemicalbook.com]

- 19. (1s,3s)-1-amino-3-methoxycyclobutane-1-carboxylic acid(2193051-80-6) 1H NMR [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a fascinating and increasingly important molecule in the landscape of modern medicinal chemistry. As a constrained amino acid, its rigid cyclobutane core offers a unique three-dimensional presentation of key pharmacophoric features—an amine, a carboxylic acid, and a hydroxyl group. This distinct spatial arrangement provides a powerful tool for medicinal chemists to probe and interact with biological targets in ways that acyclic or more common cyclic amino acids cannot. Its utility as a building block in the synthesis of novel therapeutics, including protein degrader building blocks, underscores the necessity for a comprehensive understanding of its fundamental physicochemical properties.[1]

This guide provides an in-depth analysis of the core physicochemical characteristics of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, offering both theoretical and practical insights for its application in research and drug development.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure and unambiguous identification.

Caption: 2D Chemical Structure of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-amino-3-hydroxycyclobutane-1-carboxylic acid | [2] |

| CAS Number | 1246809-40-4 | [1][2] |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Molecular Weight | 131.13 g/mol | [2] |

| Canonical SMILES | C1C(CC1(C(=O)O)N)O | [2] |

| InChI | InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) | [2] |

| InChIKey | OEQBVNDAVKXWBS-UHFFFAOYSA-N | [2] |

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. It is important to note that while experimental data is prioritized, some values are computationally predicted and should be treated as such.

Table 2: Core Physicochemical Properties

| Property | Value | Method | Significance in Drug Discovery |

| XLogP3-AA | -3.7 | Computed | Indicates high hydrophilicity, which can influence solubility and membrane permeability.[2] |

| Hydrogen Bond Donors | 3 | Computed | The amine, hydroxyl, and carboxylic acid groups can donate hydrogen bonds, impacting interactions with biological targets and solubility.[2] |

| Hydrogen Bond Acceptors | 4 | Computed | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and target binding.[2] |

| pKa | Acidic (Carboxyl): ~2-4 (Predicted)Basic (Amine): ~9-10 (Predicted) | Predicted | Governs the ionization state at physiological pH, which is critical for solubility, permeability, and receptor interaction. |

| Aqueous Solubility | High (Predicted) | Predicted | The presence of multiple polar, ionizable groups suggests good water solubility, which is often desirable for drug candidates. |

| Melting Point | Not available | Experimental | A key indicator of purity and lattice energy. |

| Polar Surface Area | 83.6 Ų | Computed | A descriptor used to predict drug transport properties. |

In-Depth Analysis of Key Physicochemical Parameters

Lipophilicity (logP/logD)

The partition coefficient (logP) and distribution coefficient (logD) are critical determinants of a drug's ADME (absorption, distribution, metabolism, and excretion) properties. The computationally derived XLogP3-AA of -3.7 for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid indicates a highly hydrophilic or polar molecule.[2]

-

Expert Insight: A low logP value is expected for a molecule with three highly polar functional groups (amine, carboxylic acid, and hydroxyl) and a small carbon scaffold. This high polarity suggests that the compound will have high aqueous solubility but may face challenges in passively diffusing across biological membranes, such as the intestinal epithelium or the blood-brain barrier. In drug design, this property might be advantageous for targeting extracellular proteins or for drugs intended for parenteral administration. Conversely, for orally bioavailable drugs targeting intracellular proteins, this high polarity could be a liability, potentially requiring prodrug strategies to mask the polar groups and enhance membrane permeability.

Acidity and Basicity (pKa)

-

The carboxylic acid group is expected to have a pKa in the range of 2-4, typical for alpha-amino acids.

-

The amino group is predicted to have a pKa in the range of 9-10.

This means that at physiological pH (~7.4), 1-Amino-3-hydroxycyclobutane-1-carboxylic acid will exist predominantly in its zwitterionic form, with a deprotonated carboxylate group (COO⁻) and a protonated amino group (NH₃⁺).

-

Experimental Protocol: Potentiometric Titration for pKa Determination

The most direct and reliable method for determining pKa values is potentiometric titration.

-

Preparation: A precise weight of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points. For a molecule with two ionizable groups like this, two inflection points will be observed, allowing for the determination of both pKa values.

-

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and ability to directly measure the change in protonation state as a function of added base. The use of a standardized titrant and a calibrated pH meter ensures the reliability and reproducibility of the results, which is paramount for building a robust physicochemical profile of a potential drug candidate.

-

Caption: Workflow for pKa determination via potentiometric titration.

Solubility

The high polarity and zwitterionic nature of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid at physiological pH strongly suggest high aqueous solubility.

-

Expert Insight: High solubility is a double-edged sword in drug discovery. While it is beneficial for formulation and can lead to high concentrations at the site of absorption, it is often inversely correlated with membrane permeability. For intravenous formulations, high solubility is a significant advantage. For oral drugs, a balance between solubility and permeability is crucial. The "Rule of Five" suggests that high polarity (as indicated by a low logP) can be a hurdle for oral bioavailability.

Spectroscopic Properties

While specific spectra for this compound were not found in the initial searches, we can predict the key features based on its structure.

-

¹H NMR:

-

The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region.

-

The proton on the carbon bearing the hydroxyl group would be shifted downfield.

-

The protons of the amine and carboxylic acid are exchangeable and may appear as broad singlets, or their signals may be absent if a deuterated solvent that facilitates exchange (like D₂O) is used. The carboxylic acid proton, if observed, would be significantly downfield (typically >10 ppm).

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid would be found in the 170-185 ppm region.

-

The carbons of the cyclobutane ring would be in the aliphatic region, with the carbon attached to the hydroxyl group being the most downfield of the ring carbons.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches, would be expected in the 2500-3300 cm⁻¹ region.

-

A strong C=O stretch from the carboxylic acid would be present around 1700-1750 cm⁻¹.

-

An N-H stretch from the amino group would be in the 3300-3500 cm⁻¹ region.

-

An O-H stretch from the alcohol would also be in the 3200-3600 cm⁻¹ region.

-

Implications for Drug Development

The physicochemical properties of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid make it a unique and valuable building block.

-

High Polarity and Constrained Geometry: The rigid cyclobutane scaffold, combined with its high polarity, allows for the precise positioning of hydrogen bond donors and acceptors in three-dimensional space. This can lead to highly specific and potent interactions with biological targets, potentially improving selectivity and reducing off-target effects.

-

Scaffold for Novel Therapeutics: Its use as a building block for PROTACs (PROteolysis TArgeting Chimeras) and other novel modalities is a testament to its utility. The hydroxyl group provides a convenient handle for further chemical modification and attachment of linkers or other pharmacophoric elements.

-

Challenges and Opportunities: The primary challenge associated with this molecule and its derivatives is likely to be achieving good oral bioavailability due to its high polarity. This presents an opportunity for the application of advanced drug delivery technologies or prodrug strategies to overcome this hurdle.

Conclusion

1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a molecule of significant interest, offering a unique combination of a constrained scaffold and high polarity. Its physicochemical profile, characterized by high hydrophilicity and a zwitterionic nature at physiological pH, dictates its behavior in biological systems. A thorough understanding of these properties, from its lipophilicity and pKa to its solubility, is essential for its effective application in the design and development of the next generation of therapeutics. This guide provides a foundational understanding of these properties, emphasizing the interplay between molecular structure and biological function, to aid researchers in unlocking the full potential of this versatile chemical entity.

References

-

PubChem. (n.d.). 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

St. Lawrence University. (n.d.). 1-amino-3-hydroxycyclobutane-1-carboxylic acid, min 97%, 1 gram. Retrieved January 2, 2026, from [Link]

-

Kabalka, G. W., & Yao, M.-L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. [Link]

-

PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 2, 2026, from [Link]

-

ChemBK. (n.d.). 3-hydroxycyclobutane-1-carboxylic acid. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 2, 2026, from [Link]

-

PharmaCompass. (n.d.). 3-oxo-Cyclobutanecarboxylic acid; 3-oxocyclobutane-1-carboxylic Acid. Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. The NMDA receptor is unique in its requirement for dual agonists: glutamate, which binds to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, which binds to the GluN1 subunit.[1][2] The glycine binding site, in particular, offers a strategic target for modulating receptor activity. This guide provides an in-depth exploration of the proposed mechanism of action of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, a conformationally constrained amino acid analogue. While direct experimental data for this specific molecule is limited, its structural similarity to the well-characterized compound 1-aminocyclobutane-1-carboxylic acid (ACBC) allows for a scientifically grounded postulation of its pharmacological profile. This document will delve into the molecular interactions at the NMDA receptor, the anticipated downstream signaling consequences, and the detailed experimental protocols required to empirically validate these hypotheses.

The NMDA Receptor Glycine Co-Agonist Site: A Modulatory Hub

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[1][2] For the channel to open and allow the influx of Ca2+ and Na+, both the glutamate binding site on the GluN2 subunit and the co-agonist binding site on the GluN1 subunit must be occupied.[2] The glycine co-agonist site is therefore a powerful modulator of NMDA receptor function. Ligands that bind to this site can be classified as full agonists (e.g., glycine, D-serine), partial agonists, or antagonists. Partial agonists possess lower intrinsic efficacy than full agonists, meaning that even at saturating concentrations, they elicit a submaximal receptor response. This property is of significant therapeutic interest, as partial agonists can act as functional antagonists in the presence of high concentrations of the endogenous full agonist, while providing a baseline level of receptor activation in its absence.

Postulated Mechanism of Action: A Partial Agonist at the Glycine Site

Based on the extensive research on its parent compound, ACBC, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is proposed to act as a partial agonist at the glycine co-agonist site of the NMDA receptor.

Molecular Interaction with the GluN1 Subunit

ACBC, a cyclobutane analogue of glycine, is a known partial agonist with a distinct degree of efficacy.[3] Studies comparing ACBC with other partial agonists like D-cycloserine have demonstrated that ACBC has a lower efficacy.[4] This suggests that while it binds to the glycine site on the GluN1 subunit, the conformational change it induces in the receptor is less profound than that caused by a full agonist. The introduction of a hydroxyl group at the 3-position of the cyclobutane ring in 1-Amino-3-hydroxycyclobutane-1-carboxylic acid may further modulate its binding affinity and efficacy. The stereochemistry of this substitution (cis or trans) is also expected to be a critical determinant of its pharmacological activity, as has been shown for other 3-substituted 1-aminocyclobutane-1-carboxylic acid derivatives.[5]

The binding of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid to the glycine site is anticipated to competitively inhibit the binding of endogenous co-agonists like glycine and D-serine. As a partial agonist, its effect on NMDA receptor activity will be context-dependent. In environments with low endogenous co-agonist concentrations, it would enhance NMDA receptor function. Conversely, in the presence of saturating levels of glycine or D-serine, it would act as a competitive antagonist, reducing the maximal receptor response.[4]

Caption: Proposed binding of the compound to the NMDA receptor.

Downstream Signaling Consequences

The primary consequence of NMDA receptor activation is the influx of calcium ions into the postsynaptic neuron. This calcium influx acts as a critical second messenger, initiating a cascade of intracellular signaling events that underpin synaptic plasticity. As a partial agonist, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid would lead to a more limited calcium influx compared to a full agonist. This modulation of calcium entry would, in turn, temper the activation of downstream effectors such as:

-

Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII)

-

Protein Kinase C (PKC)

-

Nitric oxide synthase (nNOS)

By attenuating the peak calcium signal, the compound could prevent the excitotoxicity associated with excessive NMDA receptor activation while still permitting a degree of signaling necessary for normal synaptic function.

Caption: Downstream effects of attenuated calcium influx.

Experimental Validation Workflow

A rigorous, multi-faceted experimental approach is essential to definitively characterize the mechanism of action of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. The following protocols provide a self-validating system to test the hypothesis of partial agonism at the NMDA receptor glycine site.

Caption: A three-step workflow for mechanism of action validation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid for the strychnine-insensitive glycine binding site on the NMDA receptor.

Methodology: This will be a competitive binding assay using rat brain cortical membranes and a radiolabeled antagonist for the glycine site, such as [3H]MDL 105,519.[6]

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize rat cortical tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate to pellet the membranes and resuspend in fresh assay buffer.[7]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([3H]MDL 105,519), and increasing concentrations of the unlabeled test compound (1-Amino-3-hydroxycyclobutane-1-carboxylic acid).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

-

Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

| Parameter | Description |

| IC50 | Concentration of the compound that displaces 50% of the radioligand. |

| Ki | Inhibition constant; a measure of the binding affinity of the compound. |

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To functionally characterize the compound as a partial agonist by measuring its ability to elicit NMDA receptor-mediated currents and to antagonize currents evoked by a full agonist. This will determine its potency (EC50) and efficacy.

Methodology: Whole-cell voltage-clamp recordings from cultured neurons or HEK293 cells expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).[8]

Step-by-Step Protocol:

-

Cell Preparation: Culture primary hippocampal neurons or HEK293 cells transfected with the desired NMDA receptor subunits.

-

Recording Setup: Establish a whole-cell patch-clamp configuration. Clamp the cell at a negative holding potential (e.g., -70 mV) in Mg2+-free extracellular solution to prevent voltage-dependent block of the NMDA receptor channel.

-

Agonist Application:

-

Dose-Response Curve: Apply increasing concentrations of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid in the presence of a saturating concentration of glutamate. Record the elicited inward current at each concentration.

-

Antagonism Assay: Apply a fixed, sub-maximal concentration of a full agonist (e.g., glycine) plus glutamate, and then co-apply increasing concentrations of the test compound to measure the inhibition of the glycine-evoked current.[9]

-

-

Data Analysis:

-

Plot the normalized current response against the compound concentration and fit with the Hill equation to determine the EC50 (potency) and the maximum response (efficacy) relative to a full agonist.

-

For the antagonism assay, determine the IC50 for the inhibition of the full agonist response.

-

| Parameter | Description |

| EC50 | The concentration of the compound that produces 50% of its maximal effect. |

| Emax | The maximal effect produced by the compound, expressed as a percentage of the effect produced by a full agonist. |

Calcium Imaging

Objective: To visualize and quantify the functional consequences of NMDA receptor modulation by the compound in a population of cells by measuring changes in intracellular calcium concentration ([Ca2+]i).

Methodology: Use a fluorescent calcium indicator dye (e.g., Fura-2 or Fluo-4) in cultured neurons or transfected HEK293 cells.[10][11]

Step-by-Step Protocol:

-

Cell Loading: Incubate the cultured cells with a membrane-permeant form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[10]

-

Imaging Setup: Place the coverslip with the loaded cells on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).[10]

-

Stimulation: Perfuse the cells with an extracellular solution containing a fixed concentration of glutamate. Establish a baseline fluorescence reading.

-

Compound Application: Apply increasing concentrations of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid and record the change in fluorescence, which corresponds to the change in [Ca2+]i.

-

Positive Control: Apply a saturating concentration of a full agonist (glycine) to determine the maximum possible calcium response.

-

Data Analysis: Quantify the change in fluorescence intensity or ratio over baseline (ΔF/F0). Plot the dose-response curve for the compound and compare its maximal effect to that of the full agonist to confirm its partial agonist profile in a cellular context.[12]

| Parameter | Description |

| ΔF/F0 | The change in fluorescence intensity relative to the baseline, indicating the magnitude of the calcium response. |

Conclusion

The proposed mechanism of action for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is that of a partial agonist at the glycine co-agonist site of the NMDA receptor. This hypothesis is strongly supported by the well-documented pharmacology of its structural parent, ACBC. As a partial agonist, this compound is expected to modulate, rather than simply inhibit or fully activate, NMDA receptor function, offering a nuanced approach to therapeutic intervention in disorders of glutamatergic neurotransmission. The outlined experimental workflow provides a comprehensive and robust strategy for the empirical validation of this mechanism, from determining its molecular affinity to characterizing its functional effects at the cellular level. Such detailed characterization is a prerequisite for the advancement of this and similar compounds in drug development pipelines.

References

- 1. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Cyclobutane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Cyclobutane amino acids (CBAAs) represent a unique and valuable class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug discovery. Their inherent conformational rigidity, stemming from the strained four-membered ring, imparts distinct structural constraints that can profoundly influence the biological activity of peptides and small molecules. This in-depth technical guide provides a comprehensive overview of the biological activities of CBAAs, delving into their structural underpinnings, diverse pharmacological profiles, and the experimental methodologies used to evaluate their efficacy. We will explore their roles as peptidomimetics, enzyme inhibitors, and receptor modulators, supported by quantitative data and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction: The Structural Uniqueness and Therapeutic Potential of Cyclobutane Amino Acids

The incorporation of unnatural amino acids into peptides and small molecules is a well-established strategy to overcome the limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity.[1] Among these, cyclobutane amino acids (CBAAs) have emerged as particularly interesting building blocks due to the unique conformational constraints imposed by the cyclobutane ring.[2] This four-membered carbocycle is characterized by significant ring strain, which results in a puckered conformation rather than a planar structure.[3] This inherent rigidity can be strategically exploited to lock a peptide backbone or a small molecule into a specific bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.

The cyclobutane moiety can serve as a versatile scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, mimicking or improving upon the interactions of natural ligands with their receptors or enzymes.[3] Furthermore, the introduction of a cyclobutane ring can enhance the metabolic stability of a molecule by shielding susceptible peptide bonds from enzymatic degradation. These favorable properties have led to the exploration of CBAAs in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][5]

Conformational Landscape of Cyclobutane Amino Acids: A Foundation for Rational Design

The biological activity of CBAAs is intrinsically linked to their conformational preferences. The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain.[3] The substituents on the ring, including the amino and carboxyl groups, can adopt either axial or equatorial positions, which significantly influences the overall shape of the molecule and its ability to interact with biological macromolecules.

A thorough understanding of these conformational preferences is paramount for the rational design of CBAA-containing molecules with desired biological activities. Computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, are invaluable tools for elucidating the three-dimensional structures of CBAAs and the peptides or small molecules into which they are incorporated. This knowledge allows medicinal chemists to fine-tune the stereochemistry and substitution pattern of the cyclobutane ring to optimize interactions with the target protein.

Figure 1: Relationship between the structural features of CBAAs and their impact on biological activity.

Diverse Biological Activities of Cyclobutane Amino Acids

The unique structural features of CBAAs have been leveraged to design molecules with a wide array of biological activities. These can be broadly categorized into their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Cyclobutane Amino Acids as Enzyme Inhibitors

The rigid cyclobutane scaffold is well-suited for the design of potent and selective enzyme inhibitors. By presenting key functional groups in a constrained orientation, CBAA-containing molecules can effectively mimic the transition state of an enzymatic reaction or bind tightly to the active site.

One notable example is the inhibition of metallo-γ-lactonases. An α-amido cyclobutanone derivative was designed as a transition-state mimetic and found to be a competitive inhibitor of dicobalt(II) AiiA with a Ki of 0.007 ± 0.002 mM.[6] This demonstrates the potential of the cyclobutanone moiety to target metalloenzymes involved in bacterial quorum sensing.

Furthermore, cyclobutane-containing alkaloids have been identified as potent mechanism-based inhibitors of cytochrome P450 enzymes, such as CYP2D6.[5] This highlights the potential of CBAAs in modulating drug metabolism and overcoming drug resistance.

Table 1: Examples of Enzyme Inhibition by Cyclobutane-Containing Molecules

| Enzyme Target | Inhibitor Type | Quantitative Data | Reference |

| Metallo-γ-lactonase AiiA | α-amido cyclobutanone | Ki = 0.007 ± 0.002 mM | [6] |

| Cytochrome P450 2D6 | Pipercyclobutanamides | Mechanism-based inhibitors | [5] |

| Monoacylglycerol lipase (MAGL) | DSC-79-BIS | Inhibits tumor cell viability | [7] |

Cyclobutane Amino Acids as Receptor Modulators

The conformational constraints of CBAAs are highly advantageous in the design of receptor ligands with enhanced affinity and selectivity. By restricting the conformational freedom of a molecule, the entropic penalty of binding to a receptor can be reduced, leading to a more favorable binding event.

A significant area of research has been the development of CBAA derivatives as modulators of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been synthesized and evaluated for their antagonist activity at NMDA receptor sites. One potent and selective glycine/NMDA antagonist, a 5-iodo-7-chloro derivative, exhibited an IC50 of 32 nM against [3H]glycine binding.[2]

CBAAs have also been incorporated into peptidomimetics to target G protein-coupled receptors (GPCRs). For instance, analogues of the C-terminal fragment of neuropeptide Y (NPY) containing cyclobutane β-amino acids have shown exclusive binding to the Y4 receptor subtype, demonstrating the role of conformational restriction in achieving receptor selectivity.[1]

Table 2: Examples of Receptor Modulation by Cyclobutane Amino Acid Derivatives

| Receptor Target | Ligand Type | Quantitative Data | Reference |

| NMDA Receptor (glycine site) | 5-iodo-7-chloro-1-aminocyclobutane-1-carboxylic acid derivative | IC50 = 32 nM | [2] |

| Neuropeptide Y4 Receptor | Cyclobutane β-amino acid-containing NPY analogue | Selective binding | [1] |

| Integrin β3 | Cyclobutane-based RGD-mimetic | Antagonist activity | [8] |

Antimicrobial Activity of Cyclobutane Amino Acid-Containing Peptides

The development of novel antimicrobial agents is a critical global health priority. The incorporation of CBAAs into antimicrobial peptides (AMPs) has emerged as a promising strategy to enhance their potency and stability. The rigid cyclobutane scaffold can enforce a specific amphipathic conformation, which is crucial for the interaction of AMPs with bacterial membranes.

Hybrid β,γ-peptidomimetics containing a chiral cyclobutane-containing trans-β-amino acid have been synthesized and evaluated for their antimicrobial activity. A dodecapeptide in this series showed substantial microbicidal activity against Leishmania parasites at a concentration of 50 µM.[1] This highlights the potential of CBAAs in the development of novel anti-parasitic agents.

The antimicrobial activity of these modified peptides is often attributed to their ability to disrupt the integrity of the microbial cell membrane. The constrained conformation of the peptide backbone can facilitate its insertion into the lipid bilayer, leading to pore formation and cell death.

Experimental Protocols for Assessing the Biological Activity of Cyclobutane Amino Acids

The evaluation of the biological activity of newly synthesized CBAA derivatives requires a suite of robust and reliable experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (IC50) of a CBAA derivative against a target enzyme.[9]

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

CBAA inhibitor compound

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Cofactors (if required by the enzyme)

-

Spectrophotometer or microplate reader

-

96-well plates or cuvettes

-

Pipettes and tips

Procedure:

-

Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

-

Enzyme Dilution: Dilute the enzyme to a working concentration that yields a linear reaction rate over the desired time course.

-

Inhibitor Dilutions: Prepare a serial dilution of the CBAA inhibitor in the assay buffer. A typical concentration range would span several orders of magnitude around the expected IC50.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Enzyme solution

-

Inhibitor solution (at varying concentrations) or vehicle control

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Monitor Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The wavelength will depend on the specific substrate and product.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]

-

Figure 2: Workflow for a typical enzyme inhibition assay.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a CBAA derivative for a specific receptor.[11][12]

Materials:

-

Cell membranes or purified receptors expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]- or [125I]-labeled) with known affinity for the receptor

-

Unlabeled CBAA test compound

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare Reagents: Prepare stock solutions of the radioligand and the unlabeled test compound in the assay buffer.

-

Prepare Membranes: Thaw and dilute the cell membranes to a concentration that provides a sufficient signal-to-noise ratio.

-

Assay Setup: In test tubes or a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand + Membranes + Assay Buffer

-

Non-specific Binding: Radioligand + Membranes + Excess Unlabeled Ligand (to saturate all specific binding sites)

-

Competitive Binding: Radioligand + Membranes + Serial Dilutions of the CBAA Test Compound

-

-

Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding versus the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Antimicrobial Activity Assay (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a CBAA-containing peptide against a bacterial strain.[13][14]

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., Mueller-Hinton broth)

-

CBAA-containing peptide

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare Inoculum: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Prepare Peptide Dilutions: Prepare a serial two-fold dilution of the CBAA peptide in the growth medium directly in the wells of a 96-well plate.

-

Inoculate Plate: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

Cyclobutane amino acids have proven to be a valuable addition to the medicinal chemist's toolbox. Their unique conformational properties offer a powerful means to constrain the structure of peptides and small molecules, leading to enhanced biological activity, selectivity, and metabolic stability. The examples highlighted in this guide, from potent enzyme inhibitors to selective receptor modulators and novel antimicrobial agents, underscore the broad therapeutic potential of this class of compounds.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods for accessing a wider diversity of CBAA derivatives. Continued advancements in computational chemistry and structural biology will further enable the rational design of CBAA-containing molecules with precisely tailored pharmacological profiles. As our understanding of the intricate interplay between molecular conformation and biological function deepens, cyclobutane amino acids are poised to play an increasingly important role in the discovery and development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. superchemistryclasses.com [superchemistryclasses.com]

- 10. IC50 Calculator | AAT Bioquest [aatbio.com]

- 11. benchchem.com [benchchem.com]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Improving the Activity of Antimicrobial Peptides Against Aquatic Pathogen Bacteria by Amino Acid Substitutions and Changing the Ratio of Hydrophobic Residues [frontiersin.org]

- 14. Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide: Design, Recombinant Production, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Constrained Scaffold: A Technical Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Analogs and their Bioactivity

Abstract

The rigid, three-dimensional architecture of the cyclobutane ring has positioned it as a compelling scaffold in medicinal chemistry. Its inherent conformational constraint offers a unique tool to explore and define the topographies of biological targets. This technical guide delves into the structure, synthesis, and bioactivity of a specific class of these constrained molecules: structural analogs of 1-amino-3-hydroxycyclobutane-1-carboxylic acid. We will navigate the synthetic landscape, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, with a particular focus on N-methyl-D-aspartate (NMDA) receptor antagonism, and provide detailed experimental frameworks for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these unique amino acid analogs.

Introduction: The Allure of the Cyclobutane Ring in Amino Acid Scaffolds

The incorporation of cyclic structures into bioactive molecules is a time-honored strategy in drug discovery. Unlike their flexible acyclic counterparts, cyclic scaffolds reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The cyclobutane ring, in particular, presents a fascinating case. Its puckered conformation is more rigid than larger cycloalkanes, offering a defined spatial arrangement of substituents.[1] This conformational rigidity can be exploited to design ligands that fit precisely into receptor binding pockets, improving both affinity and pharmacokinetic profiles.[1]

1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA) serves as a foundational structure in this exploration. It is a non-proteinogenic amino acid characterized by a cyclobutane core, an amino group, and a carboxylic acid function at the same carbon, and a hydroxyl group at the 3-position.[2][3] These functional groups provide multiple points for interaction with biological targets and for synthetic modification. This guide will explore how systematic structural modifications of the AHCCA core lead to a diverse range of bioactivities, providing valuable insights for rational drug design.

The Synthetic Landscape: Crafting Constrained Analogs

The synthesis of substituted 1-aminocyclobutane-1-carboxylic acids presents unique challenges due to the strained nature of the four-membered ring. However, a number of synthetic strategies have been developed to access these valuable building blocks.

Core Cyclobutane Ring Formation

A common approach to constructing the cyclobutane skeleton involves [2+2] cycloaddition reactions. However, for the synthesis of 1-aminocyclobutane-1-carboxylic acid derivatives, multi-step sequences starting from commercially available precursors are often more practical. One established route begins with the formation of a 1,1-cyclobutanedicarboxylic acid, which can then be further functionalized.[4]

Introduction of the Amino Group

The introduction of the crucial amino group at the C1 position can be achieved through various methods. A classic approach is the Bücherer-Strecker synthesis, which has been adapted for the creation of radiolabeled analogs like [¹¹C]ACBC for tumor imaging.[5] Another common method involves a Hofmann or Curtius rearrangement from a carboxylic acid precursor.

Synthesis of Key Bioactive Analogs: A Representative Protocol

A significant finding in the exploration of AHCCA analogs is the potent and selective NMDA receptor antagonist activity exhibited by derivatives bearing an acidic moiety at the 3-position. Specifically, analogs with a 2'-carboxyethyl or 2'-phosphonoethyl substituent have shown remarkable activity.[6] The following is a representative, multi-step synthetic protocol for a 3-substituted 1-aminocyclobutane-1-carboxylic acid, based on established methodologies in cyclobutane chemistry.

Experimental Protocol: Synthesis of a 3-Substituted 1-Aminocyclobutane-1-Carboxylic Acid Derivative

-

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid. This key intermediate can be synthesized from 1,3-dichloroacetone and a malonate ester through a series of reactions including ketal formation, cyclization, and hydrolysis under strong acid conditions.[7]

-

Step 2: Introduction of the 3-Substituent. The ketone at the 3-position serves as a handle for introducing various substituents. For a 3-(2'-carboxyethyl) analog, a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide bearing a protected carboxyl group can be employed to form an alkene. Subsequent reduction of the double bond and deprotection would yield the desired carboxyethyl side chain. For a 3-(2'-phosphonoethyl) analog, a Michael addition of a phosphonate reagent to an α,β-unsaturated ester precursor at the 3-position can be utilized.

-

Step 3: Formation of the Aminonitrile (Strecker Synthesis). The 3-substituted cyclobutanone is then subjected to a Strecker reaction. This involves treatment with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile.

-

Step 4: Hydrolysis to the Amino Acid. The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under acidic or basic conditions, followed by purification to yield the target 3-substituted 1-aminocyclobutane-1-carboxylic acid.

Bioactivity and Structure-Activity Relationships (SAR)

The true value of these constrained amino acids lies in their diverse biological activities, which are intricately linked to their specific structural features.

NMDA Receptor Antagonism: The Primary Target

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity and memory formation.[8] However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[9] Consequently, NMDA receptor antagonists are of significant therapeutic interest.

A study of a series of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids revealed potent and selective NMDA receptor antagonist activity.[6] The key SAR findings are summarized below:

| Substituent at 3-Position | Stereochemistry | NMDA Receptor Antagonist Activity | Reference |

| H | - | Weak | [10] |

| OH | cis/trans | Weak | [6] |

| 2'-Carboxyethyl | cis/trans | Potent | [6] |

| 2'-Phosphonoethyl | cis/trans | Potent | [6] |

Key SAR Insights:

-

Acidic Side Chain is Crucial: The presence of a terminal acidic group (carboxylate or phosphonate) on the 3-substituent is essential for potent NMDA receptor antagonism. This suggests a key interaction with a positively charged residue in the receptor binding site.[6]

-